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(4-(Trihydroxysilyl)phenyl)methanesulfonic acid

Surface functionalization silane coupling agent design molecular architecture

(4-(Trihydroxysilyl)phenyl)methanesulfonic acid (CAS 77472-19-6) is a bifunctional organosilane combining a phenyl-anchored methanesulfonic acid moiety with a silanetriol head group. Its structure enables covalent attachment to hydroxylated surfaces (e.g., silica, glass, metal oxides) via siloxane bond formation while simultaneously presenting a strong Brønsted acid functionality at a well-defined distance from the surface.

Molecular Formula C7H10O6SSi
Molecular Weight 250.30 g/mol
CAS No. 77472-19-6
Cat. No. B11864302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Trihydroxysilyl)phenyl)methanesulfonic acid
CAS77472-19-6
Molecular FormulaC7H10O6SSi
Molecular Weight250.30 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CS(=O)(=O)O)[Si](O)(O)O
InChIInChI=1S/C7H10O6SSi/c8-14(9,10)5-6-1-3-7(4-2-6)15(11,12)13/h1-4,11-13H,5H2,(H,8,9,10)
InChIKeyYLNKQSDBXPNRMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (4-(Trihydroxysilyl)phenyl)methanesulfonic acid (CAS 77472-19-6): Molecular Structure and Compound Class


(4-(Trihydroxysilyl)phenyl)methanesulfonic acid (CAS 77472-19-6) is a bifunctional organosilane combining a phenyl-anchored methanesulfonic acid moiety with a silanetriol head group. Its structure enables covalent attachment to hydroxylated surfaces (e.g., silica, glass, metal oxides) via siloxane bond formation while simultaneously presenting a strong Brønsted acid functionality at a well-defined distance from the surface. This compound belongs to the class of sulfonic acid-functionalized silane coupling agents and is structurally distinct from both alkyl-bridged sulfonic acid silanes (e.g., 3-(trihydroxysilyl)-1-propanesulfonic acid) and post-synthetically sulfonated aryl silicas. The trihydroxysilyl group provides the highest possible hydrolyzable group density, enabling robust surface binding without the need for pre-hydrolysis steps required by trialkoxysilane analogs [1].

Why (4-(Trihydroxysilyl)phenyl)methanesulfonic acid Cannot Be Directly Substituted by Alkyl-Bridged or Post-Sulfonated Analogs


Simple substitution of (4-(trihydroxysilyl)phenyl)methanesulfonic acid with an alkyl-bridged analog such as 3-(trihydroxysilyl)-1-propanesulfonic acid (TPS) or with a post-synthetically sulfonated phenyl-silica fails because of fundamental differences in molecular architecture that govern thermal and hydrothermal stability of the resulting functional materials. The benzyl-type spacer (-CH₂- bridge between phenyl ring and sulfonic acid group) present in the target compound creates a distinct molecular geometry compared to the flexible propyl chain in TPS, which can alter acid site accessibility, self-assembly behavior on surfaces, and the thermal degradation pathway. Specifically, benzylsulfonic acid-functionalized silica materials have been reported to be comparatively unstable relative to phenylsulfonic acid analogs, illustrating that the position and connectivity of the sulfonic acid relative to the phenyl ring and the silane anchor has a marked effect on catalyst stability [1]. Selecting the correct sulfonic acid silane architecture directly impacts ion-exchange capacity, proton conductivity, and long-term operational stability in membrane and catalysis applications.

Quantitative Differentiation Evidence for (4-(Trihydroxysilyl)phenyl)methanesulfonic acid vs. Closest Analogs


Aromatic vs. Aliphatic Spacer Architecture: Molecular Geometry and Acid Site Environment

The target compound features a rigid aromatic spacer (phenyl ring with a methylene bridge to the sulfonic acid), which contrasts with the flexible propyl chain in the widely used 3-(trihydroxysilyl)-1-propanesulfonic acid (TPS). Phenylsilanetriol (without sulfonic acid) is reported to be surprisingly stable in the solid state but slowly condenses in acetone solution due to its rigid aromatic structure and hydrogen-bonding network [1]. The introduction of the benzylsulfonic acid moiety modifies this stability profile; benzylsulfonic acid-functionalized silicas are reported to be comparatively unstable relative to phenylsulfonic acid analogs, highlighting that the molecular architecture directly impacts material robustness [2]. While direct comparative data between the target compound and TPS are not available in the open literature, the class-level evidence indicates that the aryl-bridged architecture of (4-(trihydroxysilyl)phenyl)methanesulfonic acid will produce surface-bound acid sites with distinct spatial orientation and thermal stability compared to alkyl-bridged alternatives.

Surface functionalization silane coupling agent design molecular architecture

Hydrolytic Stability Profile: Silanetriol vs. Trialkoxysilane-Analog Silanes

The trihydroxysilyl group in the target compound is pre-hydrolyzed, eliminating the alcohol byproducts associated with trialkoxysilane-based sulfonic acid silanes (e.g., 2-(4-chlorosulfonylphenyl)ethyltrimethoxysilane). According to the Gelest technical datasheet for the structurally analogous 3-(trihydroxysilyl)-1-propanesulfonic acid (TPS), trihydroxysilyl-functionalized sulfonic acids exhibit a Hydrolytic Sensitivity classification of '0: forms stable aqueous solutions' [1]. In contrast, monoaryl-substituted hydrosilanes exhibit 31% degradation within 24 hours under aqueous conditions at neutral pH [2]. While the target compound contains a silanetriol rather than an Si-H bond, the class-level principle holds that aryl substituents on silicon influence hydrolytic behavior. The combination of a phenyl ring directly bonded to silicon plus a benzylsulfonic acid moiety in the target compound may confer a distinct hydrolytic stability profile compared to both alkyl silanetriols and trialkoxysilanes.

Hydrolytic stability silanetriol aqueous processing

NH₃ Adsorption Capacity of Sulfonic Acid Silanetriol Xerogels: Benchmarking Against Thiol-Oxidized Silicas

A direct quantitative benchmark exists for the structurally analogous 3-(trihydroxysilyl)-1-propanesulfonic acid (TPS), which serves as the closest available quantitative reference for sulfonic acid silanetriols. TPS xerogel powders exhibited an intensive NH₃ adsorption amount of ~3.0 mmol g⁻¹, which is approximately 2.1-fold higher than the reported value of ~1.41 mmol g⁻¹ for oxidized (3-mercaptopropyl)trimethoxysilane (MPTMS) xerogels . This difference was attributed to the inherently stronger proton-acidic groups in the sulfonic acid silanetriol compared to sulfonic acid groups generated by post-oxidation of thiols. The target compound, possessing the same silanetriol-sulfonic acid architecture but with an aromatic spacer, is expected to achieve comparable or potentially enhanced acid site accessibility, though direct NH₃ adsorption data for the target compound are not publicly available.

NH₃ adsorption gas separation acid site density

Thermal Stability and Self-Catalyzed Condensation of Sulfonic Acid Silanetriols

The sulfonic acid group in silanetriols serves a dual function: providing Brønsted acidity for target applications and catalyzing the condensation of silanol groups to form siloxane networks without requiring additional acid or base catalysts. For TPS, Fourier transform infrared spectroscopy and X-ray diffractometry confirmed that an amorphous siloxane network can be formed by simple condensation of silanol under sulfonic acid self-catalysis . Thermogravimetric analysis of TPS xerogel powders demonstrated excellent thermal stability and dense structure . Phenylsilanetriol (the non-sulfonated structural parent of the target compound) is stable in the solid state but undergoes slow condensation in solution [1]. The target compound combines both features—the self-catalytic sulfonic acid group and the rigid phenyl spacer—potentially enabling controlled sol-gel processing with distinct kinetics compared to alkyl-bridged TPS or post-sulfonated materials.

Thermal stability sol-gel chemistry siloxane network formation

Ion-Exchange Capacity Benchmarking of Sulfonated Phenyl-Silica Nanocomposites

Mesoporous sulfonated phenyl-silica (synthesized from phenyltriethoxysilane and tetraethoxysilane followed by sulfonation with concentrated H₂SO₄) containing 3 wt.% loading with approximately 5.18 wt.% sulfonic acid groups exhibited more than 2-fold higher water uptake and slightly higher ion-exchange capacity (IEC) than the corresponding non-sulfonated phenyl-silica in Nafion® nanocomposite membranes [1]. The target compound offers an alternative route to aryl sulfonic acid-functionalized silica that incorporates the sulfonic acid group at the molecular precursor stage, potentially enabling higher and more uniform sulfonic acid loading than post-synthetic sulfonation. The power density of the best sulfonated phenyl-silica/Nafion nanocomposite membrane reached 460 mW cm⁻² at 110 °C under humidified conditions—approximately 13% higher than non-sulfonated phenyl-silica/Nafion and 53% higher than pristine NRE-212 [1]. Under dry conditions at 65 °C, the peak power density was approximately 4 times higher than the non-sulfonated control [1].

Ion exchange capacity proton conductivity PEM fuel cells

NH₃/N₂ Selectivity of Sulfonic Acid Silanetriol-Derived Membranes at Elevated Temperatures

TPS-derived sulfonic silica membranes demonstrated remarkable NH₃/N₂ selectivity of 266 at 300 °C with an NH₃ permeance of ~2.6 × 10⁻⁷ mol m⁻² s⁻¹ Pa⁻¹ . This performance was attributed to favorable molecular sieving combined with strong NH₃ adsorption on the sulfonic acid sites. The target compound, with its benzylsulfonic acid architecture, may offer different NH₃ binding energetics due to the electron-withdrawing phenyl ring adjacent to the sulfonic acid group, potentially modulating adsorption strength and selectivity. While direct membrane performance data for the target compound are unavailable, the TPS benchmark establishes the viability of sulfonic acid silanetriols as membrane precursors for high-temperature NH₃ separation.

NH₃ separation membrane selectivity high-temperature gas separation

High-Value Application Scenarios for (4-(Trihydroxysilyl)phenyl)methanesulfonic acid Based on Quantitative Evidence


High-Temperature Proton Exchange Membrane (PEM) Fuel Cell Electrodes

Sulfonated phenyl-silica nanocomposite membranes incorporating 5.18 wt.% sulfonic acid groups demonstrated 460 mW cm⁻² power density at 110 °C—a 53% improvement over commercial NRE-212—and 4× higher power density under dry conditions at 65 °C compared to non-sulfonated controls [1]. (4-(Trihydroxysilyl)phenyl)methanesulfonic acid offers a molecular precursor route to such aryl sulfonic acid-functionalized silica, with the silanetriol group enabling direct, catalyst-free condensation onto electrode surfaces or into composite membranes. The benzylsulfonic acid architecture may provide different water uptake characteristics compared to propyl-bridged TPS, potentially beneficial for high-temperature low-humidity fuel cell operation.

NH₃-Selective Membranes for Haber-Bosch Process Intensification

Sulfonic acid silanetriol-derived membranes have demonstrated NH₃/N₂ selectivity of 266 at 300 °C with NH₃ permeance of ~2.6 × 10⁻⁷ mol m⁻² s⁻¹ Pa⁻¹, representing state-of-the-art performance for high-temperature NH₃ separation . The target compound, featuring a benzylsulfonic acid moiety, can be used to fabricate analogous silica-based membranes where the phenyl spacer modulates acid strength and NH₃ binding energetics. The trihydroxysilyl group facilitates sol-gel processing directly from aqueous solutions, enabling membrane fabrication on porous supports without additional hydrolysis steps.

Solid Acid Catalysts with Thermally Robust Aryl Sulfonic Acid Sites

Phenylsulfonic acid-functionalized silicas prepared via molecular precursors have been demonstrated as thermally robust, highly efficient heterogeneous Brønsted acid catalysts for esterification, etherification, and carbonyl group protection reactions [2]. (4-(Trihydroxysilyl)phenyl)methanesulfonic acid can be grafted directly onto silica or other oxide supports to create well-defined solid acid catalysts with the sulfonic acid group positioned at a controlled distance from the surface via the benzyl spacer. The molecular precursor approach offers advantages over post-synthetic sulfonation in terms of site uniformity and avoids the use of chlorosulfonic acid or concentrated H₂SO₄ during catalyst preparation.

Self-Assembled Monolayers (SAMs) with Precisely Positioned Strong Acid Functionality

The combination of a trihydroxysilyl anchoring group and an aromatic sulfonic acid functionality in a single molecule enables the formation of self-assembled monolayers on hydroxylated surfaces (glass, silicon wafers, metal oxides) with strong Brønsted acid character at the monolayer-air interface. Phenylsilanetriol has been shown to form stable solid-state structures via hydrogen bonding and can be functionalized to produce well-defined materials [3]. The target compound extends this capability to introduce sulfonic acid groups with a defined orientation relative to the surface, which is valuable for creating proton-conductive interfacial layers, pH-sensing surfaces, and catalytic coatings.

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